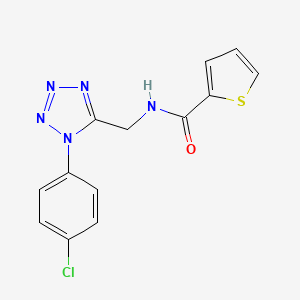

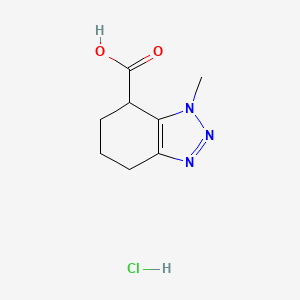

![molecular formula C12H16N2O B2505456 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile CAS No. 343776-88-5](/img/structure/B2505456.png)

2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the use of dimethylaminomethyl groups in conjunction with other functional groups to create complex heterocyclic systems. For instance, substituted 2-hydroxy-3-dimethylaminopropenoates have been synthesized and used to prepare various hydroxytetrahydro-2H-1-benzopyran-2-ones and related compounds . Additionally, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been prepared from acetoacetic esters and used to synthesize N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones . These methods could potentially be adapted for the synthesis of "2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile."

Molecular Structure Analysis

The molecular structure of compounds containing the dimethylaminomethyl group has been studied using various experimental and theoretical methods. For example, the zwitterionic nature of a related compound, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, was confirmed through crystal structure analysis and spectroscopic data . This suggests that "this compound" may also exhibit interesting structural characteristics, potentially including zwitterionic forms.

Chemical Reactions Analysis

Compounds with dimethylaminomethyl groups participate in a variety of chemical reactions. The reaction of dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines leads to the formation of cyclic phosphonic analogues of chromone . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones . These reactions highlight the reactivity of the dimethylaminomethyl group and its utility in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the dimethylaminomethyl group are influenced by the presence of this functional group. For instance, arylcopper compounds substituted with a 2-[(dimethylamino)methyl] group exhibit increased thermal, hydrolytic, and oxidative stability compared to their unsubstituted counterparts . This suggests that "this compound" may also possess enhanced stability properties.

科学的研究の応用

1. Organometallic Chemistry

2-[(Dimethylamino)methyl] phenylcopper and its analogues have been a subject of interest in organometallic chemistry. The structural characterization of these compounds reveals their tetrameric nature in benzene and solid states, exhibiting bonding features like multicenter bonded aryl groups and Cu-N coordination, which is weak in solution but significant in solid state. Such studies enhance understanding of the stability and reactivity of organocopper clusters (Koten & Noltes, 1975).

2. Domino Reactions in Organic Synthesis

3-(Dimethylamino)-1-arylpropan-1-one hydrochlorides, closely related to the chemical , react with β-keto esters/nitriles under certain conditions, producing adducts with potential applications in organic synthesis. Such reactions are crucial for understanding the mechanistic pathways in organic chemistry, providing insights into the creation of complex molecules (Rao, Rao, & Desai, 2013).

3. Synthesis and Characterization of Arylcopper Compounds

The synthesis and properties of 2-[(dimethylamino)methyl]-substituted arylcopper compounds have been explored, indicating their greater thermal, hydrolytic, and oxidative stability compared to similar compounds. Such studies are significant for advancing the knowledge of organometallic compound synthesis and stability (Koten, Leusink, & Noltes, 1975).

4. Alzheimer's Disease Research

A derivative of 2-[(dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile, [18F]FDDNP, has been used in positron emission tomography to localize and monitor neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This application is crucial for diagnostic assessment and treatment monitoring in neurodegenerative diseases (Shoghi-Jadid et al., 2002).

作用機序

Target of Action

The primary targets of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile are copper and zinc ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cell signaling.

Mode of Action

This compound, also known as PBT2, acts as an ionophore for copper and zinc ions . Unlike chelators that deplete metals, PBT2 causes cellular accumulation of these ions . This compound has been found to be more cytotoxic but a weaker Cu (II) ionophore than other similar compounds .

Biochemical Pathways

It is known that the compound can alter metal ion homeostasis, leading to changes in various cellular processes .

Pharmacokinetics

It is known that the compound and its metabolites are mainly excreted via the kidneys . The wide variability in the pharmacokinetic properties of this compound can partly be ascribed to cytochrome P450 (CYP) polymorphism .

Result of Action

The result of the action of this compound is cytotoxicity . The compound causes significant cytotoxicity compared with treatments alone . It has been suggested that PBT2 may be acting through a different mechanism than that of other similar compounds to cause the observed cytotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In the presence of certain compounds, treatment with copper results in copper accumulation in the nuclei, while PBT2-guided copper is distributed near to the cell membrane .

特性

IUPAC Name |

2-[(dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,11-12,15H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZVTQMRUOZDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C#N)C(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

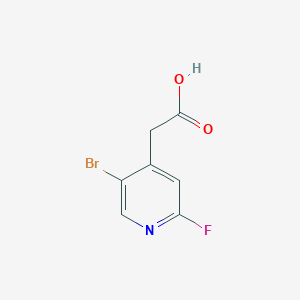

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)

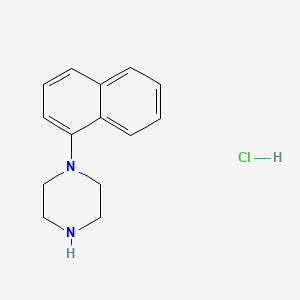

![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)

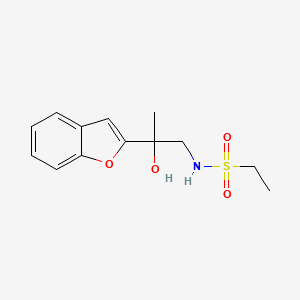

![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)

![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)

![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)